molecular formula C17H17IN2O5 B3498458 3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide

3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide

Cat. No.: B3498458
M. Wt: 456.23 g/mol
InChI Key: CMZKNTZTCPZRMQ-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-iodo-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C17H17IN2O5 It is a benzamide derivative, characterized by the presence of ethoxy, iodo, and nitrophenyl groups attached to a benzene ring

Properties

IUPAC Name

3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O5/c1-3-24-15-9-11(8-14(18)16(15)25-4-2)17(21)19-12-6-5-7-13(10-12)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZKNTZTCPZRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a diethoxybenzene derivative, followed by the introduction of the nitrophenyl group through a coupling reaction. The final step involves the formation of the benzamide linkage.

    Iodination: The diethoxybenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position.

    Coupling Reaction: The iodinated intermediate is then subjected to a coupling reaction with a nitrophenyl derivative, typically using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a boronic acid or boronate ester as the coupling partner and a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate.

    Benzamide Formation: The final step involves the reaction of the coupled product with an amine derivative to form the benzamide linkage. This can be achieved using standard amidation conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-5-iodo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium thiocyanate, copper(I) iodide as a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from ethoxy groups.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives from the iodine atom.

Scientific Research Applications

3,4-Diethoxy-5-iodo-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the nitrophenyl group suggests potential interactions with biological receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological receptors, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxy-5-iodo-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at a different position.

    2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Similar benzamide derivative with methoxy groups instead of ethoxy groups.

    3,4-Diethoxy-5-iodo-N-(3-trifluoromethylphenyl)benzamide: Similar structure with a trifluoromethyl group instead of a nitro group.

Uniqueness

3,4-Diethoxy-5-iodo-N-(3-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups allows for diverse chemical reactivity and potential biological interactions, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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